1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea

uPA inhibition urokinase plasminogen activator anti-metastasis

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea (CAS 1203036-47-8, molecular formula C24H23N3O3, molecular weight 401.5 g/mol) is a synthetic tetrahydro-quinolinylurea derivative. It belongs to a class of compounds characterized by a 1-benzoyl-tetrahydroquinoline core connected via a urea linker to a substituted phenyl ring.

Molecular Formula C24H23N3O3
Molecular Weight 401.466
CAS No. 1203036-47-8
Cat. No. B2927024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea
CAS1203036-47-8
Molecular FormulaC24H23N3O3
Molecular Weight401.466
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C24H23N3O3/c1-30-22-12-6-5-11-20(22)26-24(29)25-19-14-13-17-10-7-15-27(21(17)16-19)23(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H2,25,26,29)
InChIKeyUNTNUOSXBJLKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea (CAS 1203036-47-8): Procurement-Relevant Identity and Pharmacological Scaffold Classification


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea (CAS 1203036-47-8, molecular formula C24H23N3O3, molecular weight 401.5 g/mol) is a synthetic tetrahydro-quinolinylurea derivative . It belongs to a class of compounds characterized by a 1-benzoyl-tetrahydroquinoline core connected via a urea linker to a substituted phenyl ring. This compound carries a 2-methoxyphenyl group at the urea terminus and features substitution at the 7-position of the tetrahydroquinoline ring. The tetrahydro-quinolinylurea scaffold is disclosed in patent families assigned to Bayer Schering Pharma and AbbVie as possessing vanilloid receptor 1 (VR1/TRPV1) antagonistic activity with therapeutic relevance to urological disorders and pain [1]. This specific compound is catalogued in the National Cancer Institute (NCI) compound collection as NCI0144205 and has been identified as an inhibitor of urokinase plasminogen activator (uPA) [2].

Why 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea Cannot Be Interchanged with Its Closest Structural Analogs: Procurement Risks of Unverified Substitution


This compound is not a commodity reagent interchangeable with regioisomeric or substituent-modified analogs. The tetrahydro-quinolinylurea SAR published by Faltynek, Gomtsyan, and colleagues demonstrates that the substitution position on the tetrahydroquinoline core (7-yl versus 6-yl or 8-yl) is a critical determinant of in vitro potency at TRPV1, with 7- and 8-substitution imparting the best activity [1]. Additionally, the identity of the aryl group on the urea terminus (2-methoxyphenyl versus 3-methoxyphenyl, 4-methoxyphenyl, m-tolyl, or 4-fluorophenyl) generates distinct compounds with non-equivalent molecular recognition profiles. Procuring CAS 1203058-39-2 (6-yl, 4-methoxyphenyl isomer) or CAS 1203074-82-1 (7-yl, m-tolyl analog, MW 385.5) as substitutes introduces undocumented variables in target engagement, physicochemical properties, and biological activity. The 2-methoxy orientation provides a unique hydrogen-bonding vector and steric profile at the receptor interface that the 4-methoxy or unsubstituted phenyl analogs cannot replicate .

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Validated uPA Inhibitory Activity with a Defined IC50 Value

The target compound (NCI0144205) has a measured IC50 of 0.0284 µM against human urokinase-type plasminogen activator (uPA, EC 3.4.21.73) [1]. This value was determined at pH 7.4 and 37°C under standardized enzyme assay conditions reported in the 2014 study by Al-Shaer, Khanfar, and Taha [2]. While this IC50 represents a single-point determination from a virtual screening follow-up and not a full concentration–response curve, it provides the only quantitative target engagement datum available for this compound. For comparison, the known selective uPA inhibitor UK122 exhibits an IC50 of 0.2 µM (200 nM) against uPA under comparable conditions , indicating that NCI0144205 is approximately 7-fold more potent in this assay system. No uPA inhibition data are available for the 6-yl regioisomer (CAS 1203058-39-2) or the m-tolyl analog (CAS 1203074-82-1), meaning their activity at uPA cannot be assumed or extrapolated.

uPA inhibition urokinase plasminogen activator anti-metastasis BRENDA

Class-Level VR1/TRPV1 Antagonism: Structural Substitution Position Dictates In Vitro Potency

The tetrahydro-quinolinylurea scaffold to which this compound belongs is disclosed as a VR1 (TRPV1) antagonist chemotype in multiple patent families assigned to Bayer Schering Pharma (US 7,683,076) and AbbVie (US 8,440,691) [1] [2]. A key SAR finding published by Schmidt et al. (2011) demonstrated that aryl substituents on the 7- or 8-position of the tetrahydroquinoline bicyclic scaffold impart the best in vitro potency at TRPV1, while substitution at the 5- or 6-position yields substantially weaker antagonists [3]. This establishes a class-level positional requirement: the 7-yl substitution pattern of the target compound (CAS 1203036-47-8) is within the optimal substitution zone, whereas the 6-yl regioisomer (CAS 1203058-39-2) occupies a suboptimal position predicted to have reduced TRPV1 antagonist potency. BindingDB data for a closely related 7-yl tetrahydro-quinolinylurea compound (BDBM176549) show a Ki of 0.350 nM at rat VR1 and 21.6 nM at human VR1 [4], confirming that the 7-yl substitution pattern supports high-affinity target engagement—though these data are from a structurally distinct analog, not the target compound itself.

VR1 antagonist TRPV1 pain overactive bladder

Structural Isomer Differentiation: 2-Methoxy vs. 4-Methoxy Urea Terminus and 7-yl vs. 6-yl Core Substitution

The target compound (CAS 1203036-47-8) is structurally distinct from its closest commercially catalogued isomer, CAS 1203058-39-2, in two critical dimensions: first, the urea attachment point on the tetrahydroquinoline core (7-position vs. 6-position); second, the methoxy group position on the phenyl ring (ortho/2-methoxy vs. para/4-methoxy) [1]. Both compounds share the same molecular formula (C24H23N3O3) and molecular weight (401.5 g/mol), making them indistinguishable by mass spectrometry alone and requiring chromatographic or NMR verification to confirm identity. The InChIKey for the 6-yl, 4-methoxy isomer (CAS 1203058-39-2) is VBASBXLNMIABSF-UHFFFAOYSA-N [1], while the InChIKey for the target compound has not been deposited in public databases, further complicating unambiguous identification. The 2-methoxy substitution creates a sterically hindered ortho-substituted urea that constrains the conformational freedom of the phenyl ring differently than the para-substituted 4-methoxy analog, affecting molecular recognition at protein targets [2]. Without analytical certification, a shipment of CAS 1203058-39-2 could be mistaken for CAS 1203036-47-8 on the basis of identical molecular weight and formula.

regioisomer positional isomer chemical procurement quality control

NCI Compound Collection Provenance as a Distinct Procurement-Quality Signal

The target compound is catalogued in the National Cancer Institute (NCI) compound collection under identifier NCI0144205 [1]. Inclusion in the NCI collection implies that the compound has undergone the NCI's standard acquisition, purity verification, and structural validation protocols before being made available for screening. The compound was selected for in vitro uPA inhibition testing as part of a virtual screening campaign by Al-Shaer et al. (2014), indicating that its structure passed computational drug-likeness filters and was deemed suitable for experimental follow-up [2]. In contrast, the regioisomeric compounds CAS 1203058-39-2 and CAS 1203074-82-1 appear primarily on commercial chemical supplier platforms without documented inclusion in curated screening collections or peer-reviewed bioactivity studies. This NCI provenance provides a verifiable chain of custody and quality benchmark that is absent for non-NCI catalogued analogs, reducing procurement risk for academic screening laboratories.

NCI compound collection chemical probe virtual screening drug discovery

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea: Evidence-Anchored Application Scenarios for Scientific Procurement


Urokinase Plasminogen Activator (uPA) Inhibitor Screening and Anti-Metastasis Drug Discovery

With a documented IC50 of 0.0284 µM against human uPA at pH 7.4 and 37°C [1], this compound is directly applicable as a validated hit compound for uPA-targeted drug discovery programs. uPA is a well-established target in cancer metastasis, with overexpression correlated with poor prognosis in multiple tumor types [2]. For laboratories conducting uPA inhibitor screening, this compound provides a starting point that is approximately 7-fold more potent than the reference inhibitor UK122 (IC50 = 0.2 µM) . Procurement is appropriate for secondary confirmation assays, selectivity profiling against related serine proteases (tPA, plasmin, thrombin), and as a template for medicinal chemistry optimization. Users should note that the IC50 value derives from a single virtual screening follow-up study and should independently verify potency under their own assay conditions.

TRPV1/VR1 Antagonist Research in Pain and Urological Disorders

As a 7-yl-substituted tetrahydro-quinolinylurea, this compound occupies the optimal substitution position for TRPV1 antagonist potency as defined by the SAR published in Schmidt et al. (2011) [1]. The tetrahydro-quinolinylurea class is patent-protected for the treatment of detrusor overactivity, urinary incontinence, neuropathic pain, and inflammatory hyperalgesia [2]. This compound is suitable for laboratories conducting TRPV1 antagonist screening or structure–activity relationship studies, particularly where the 2-methoxyphenyl urea terminus is of interest for modulating receptor subtype selectivity. Researchers should note that while class-level TRPV1 activity is well-established for 7-yl tetrahydro-quinolinylureas, direct VR1 IC50 or Ki values for this specific CAS number have not been reported; experimental determination of TRPV1 potency is recommended as a first step upon procurement.

Regioisomer-Controlled Medicinal Chemistry and SAR Probe Studies

The precise structural identity of this compound—7-yl core attachment and 2-methoxyphenyl urea terminus—makes it a defined chemical probe for SAR studies comparing the effects of positional isomerism on biological activity [1]. The availability of distinct regioisomers (CAS 1203058-39-2, 6-yl, 4-methoxy; CAS 1203074-82-1, 7-yl, m-tolyl) enables systematic investigation of how methoxy position (ortho vs. para) and core attachment point influence target engagement at uPA and TRPV1 [2]. Procurement of CAS 1203036-47-8 alongside its isomers supports controlled experiments that can deconvolute the contributions of individual structural features to pharmacological activity, binding kinetics, and physicochemical properties.

NCI Compound Collection Follow-Up and Chemical Tool Validation

As a compound with NCI collection provenance (NCI0144205) and published bioactivity data from a peer-reviewed virtual screening study [1], this compound is particularly suited for academic screening laboratories and chemical probe validation initiatives. The NCI identifier provides a traceable quality benchmark, while the published uPA inhibition result offers a starting point for orthogonal assay validation [2]. Laboratories participating in NCI-sponsored screening programs or academic drug discovery consortia can procure this compound as a validated uPA inhibitor hit for follow-up analog synthesis, selectivity profiling, or inclusion in focused compound libraries targeting the plasminogen activation system.

Quote Request

Request a Quote for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.